1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one typically involves the condensation of o-phenylenediamine with tetrafluoroethylene and subsequent cyclization. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents. Common conditions include the use of solvents like dichloromethane or acetonitrile.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one can be compared with other benzimidazole derivatives, such as:
Benzimidazole: A simpler structure with similar biological activities but lacking the tetrafluoroethylene and benzidoxodol moieties.
2-Substituted benzimidazoles: These compounds have various substituents at the 2-position, which can alter their biological activities and chemical properties.
N-Mannich bases of benzimidazole: These derivatives have additional functional groups introduced via Mannich reactions, enhancing their solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethyl]-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4IN2O2/c17-15(18,21-11-6-2-1-5-10(11)14(24)25-21)16(19,20)23-9-22-12-7-3-4-8-13(12)23/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZWWQGVPTRKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.